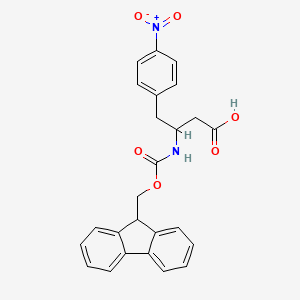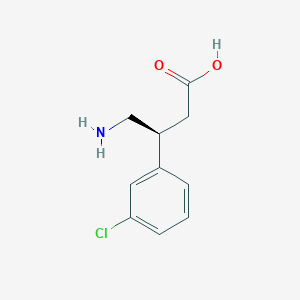![molecular formula C20H29NO7 B13349153 Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in organic synthesis and has applications in the development of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group of L-tyrosine methyl ester with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of bio-based polymers and materials with specific properties.
作用机制
The mechanism of action of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the Boc-protected amino group, leading to its deprotection and subsequent reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
- Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate
- Methyl (S)-2-(Boc-amino)-3-(4-hydroxyphenyl)propanoate
- Methyl (S)-2-(Boc-amino)-3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is unique due to the presence of two Boc-protected amino groups and a phenolic hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its structure also provides specific interactions in biological systems, making it useful in medicinal chemistry .
属性
分子式 |
C20H29NO7 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)21(18(25)28-20(4,5)6)15(16(23)26-7)12-13-8-10-14(22)11-9-13/h8-11,15,22H,12H2,1-7H3/t15-/m0/s1 |
InChI 键 |
UVFMDNPMYPSAEH-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N(C(CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
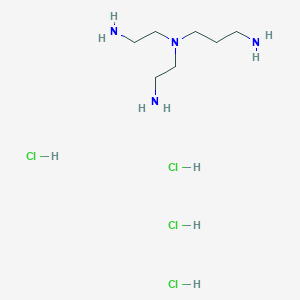

![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
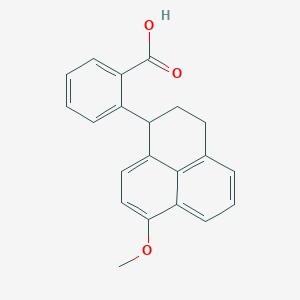
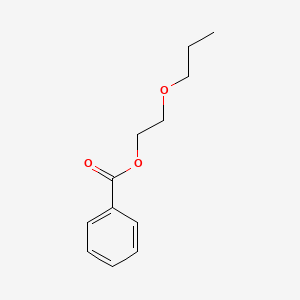
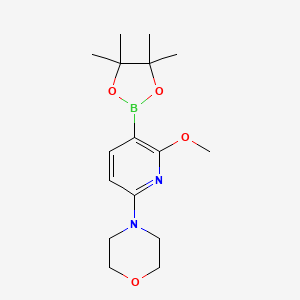

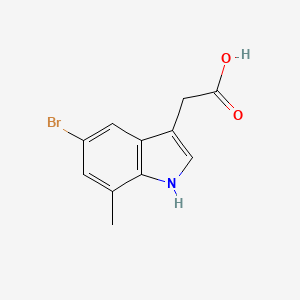
![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)
![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)
